molecular formula C15H17NO5 B1323911 cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-66-6

cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1323911
CAS No.: 736136-66-6
M. Wt: 291.3 g/mol
InChI Key: JJUCIUPTTHLMTM-UHFFFAOYSA-N
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Description

Structure and Properties The compound cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid features a cyclohexane ring with a carboxylic acid group at position 1 and a 2-oxo-2-(3-nitrophenyl)ethyl substituent at position 4 in the cis configuration. Its molecular formula is C₁₅H₁₇NO₅, with a molecular weight of approximately 291.3 g/mol (based on analogous 4-nitrophenyl derivative data) . The 3-nitrophenyl group introduces electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name

4-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(12-2-1-3-13(9-12)16(20)21)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUCIUPTTHLMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170564
Record name trans-4-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-66-6
Record name trans-4-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Starting Materials

General Synthetic Strategy

The synthesis typically proceeds via an aldol condensation between cyclohexanone and 3-nitrobenzaldehyde, catalyzed by a strong base, to form an α,β-unsaturated intermediate. This intermediate is then subjected to oxidation and cyclization steps to yield the target cis-configured compound.

  • Step 1: Aldol Condensation

    • Cyclohexanone reacts with 3-nitrobenzaldehyde in the presence of a base.
    • The reaction forms a β-hydroxy ketone intermediate.
  • Step 2: Oxidation

    • The β-hydroxy ketone is oxidized to the corresponding α,β-unsaturated ketone.
    • Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
  • Step 3: Cyclization and Isomerization

    • The intermediate undergoes intramolecular cyclization to form the cis-4-substituted cyclohexane ring.
    • Reaction conditions are optimized to favor the cis isomer over the trans isomer.

Reaction Conditions Optimization

  • Temperature control is critical to favor the cis isomer.
  • Reaction time and solvent choice (e.g., THF, methanol) influence yield and purity.
  • Use of chiral catalysts or auxiliaries can enhance stereoselectivity.

Industrial and Laboratory Scale Preparation

Laboratory Scale

  • Batch reactions using standard glassware.
  • Typical reaction times range from several hours to overnight.
  • Purification by recrystallization or flash column chromatography.

Industrial Scale

  • Continuous flow reactors may be employed for scalability.
  • Optimization focuses on maximizing yield, minimizing by-products, and cost-effectiveness.
  • Use of greener oxidants and solvents is increasingly preferred.

Chemical Reaction Analysis

Reaction Step Reagents/Conditions Purpose Outcome
Aldol Condensation Cyclohexanone, 3-nitrobenzaldehyde, NaOH/KOH Formation of β-hydroxy ketone intermediate Intermediate formation
Oxidation KMnO4, CrO3 Conversion to α,β-unsaturated ketone Oxidized intermediate
Cyclization/Isomerization Controlled temperature, chiral catalysts (optional) Formation of cis isomer cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

Research Findings and Notes

  • The cis configuration is crucial for the compound’s chemical reactivity and biological activity, necessitating careful control of stereochemistry during synthesis.
  • Reduction of the nitro group to an amino group is possible post-synthesis, allowing further functionalization.
  • The compound’s stability and solubility are influenced by the nitro substituent position and the cis configuration.
  • Recent studies emphasize the use of enantioselective catalysts to improve stereochemical purity.
  • Oxidation steps require careful monitoring to avoid over-oxidation or degradation.

Summary Table of Preparation Methods

Method Aspect Details
Starting Materials Cyclohexanone, 3-nitrobenzaldehyde
Key Reactions Aldol condensation, oxidation, cyclization
Catalysts/Reagents NaOH, KOH, KMnO4, CrO3, chiral catalysts (optional)
Reaction Conditions Controlled temperature, solvent choice (THF, MeOH), reaction time optimization
Purification Techniques Recrystallization, flash chromatography
Scale Laboratory batch, industrial continuous flow
Stereochemical Control Temperature control, chiral catalysts for cis isomer selectivity
Potential Side Reactions Over-oxidation, formation of trans isomer

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives and other oxidized products.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Medicine: : The compound may be explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

Industry: : It can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the redox state of biological systems. The oxo group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in the substituent attached to the phenyl ring or the cyclohexane backbone (Table 1):

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid (Target) 3-NO₂ (meta) C₁₅H₁₇NO₅ ~291.3 Intermediate, potential bioactivity
cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid 2-NO₂ (ortho) C₁₅H₁₇NO₅ ~291.3 Pharmaceutical intermediate
cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid 4-NO₂ (para) C₁₅H₁₇NO₅ 291.3 Lab reagent (purity ≥95%)
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-Cl (meta) C₁₅H₁₇ClO₃ 292.75 Discontinued research chemical
cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 3-CF₃ (meta) C₁₅H₁₄F₃NO₃ 313.27 Undisclosed (structural analog)

Physicochemical Properties

  • Nitro Group Position: The ortho (2-NO₂) and para (4-NO₂) isomers exhibit distinct electronic effects. The meta (3-NO₂) substituent in the target compound provides moderate electron withdrawal compared to the stronger resonance effects of para-NO₂ .
  • Chlorine vs.
  • Trifluoromethyl Group : The 3-CF₃ substituent () enhances lipophilicity and may improve blood-brain barrier penetration in drug candidates.

Stability and Hazard Considerations

  • The 4-nitro derivative’s safety data are unspecified, but analogs like 2-nitro compounds require stringent storage (e.g., refrigeration) .
  • Chloro Derivatives : The 3-chloro analog is listed as discontinued, possibly due to toxicity or instability .

Biological Activity

Cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. The compound contains a cyclohexane ring, a carboxylic acid functional group, and a nitrophenyl substitution, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 735274-67-6
  • IUPAC Name : (1R,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reaction : Cyclohexanone is reacted with 3-nitrobenzaldehyde in the presence of an acid catalyst to form an intermediate.
  • Oxidation and Esterification : The intermediate undergoes oxidation followed by esterification to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest significant antibacterial activity, comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Control (Antibiotic)Control MIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Amoxicillin8

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways. The presence of the nitrophenyl group may enhance the compound's reactivity and binding affinity to target sites.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Activity : A study conducted on various derivatives of cyclohexane carboxylic acids found that modifications at the phenyl ring significantly affected antibacterial potency. This compound was among the most potent derivatives tested.
  • Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves cyclohexane ring functionalization followed by ketone and nitrophenyl group introduction. A common approach is:

Cyclohexane Carboxylic Acid Precursor : Start with a substituted cyclohexane-carboxylic acid derivative (e.g., cis-4-substituted cyclohexane-1-carboxylic acid) .

Ketone Formation : Use Friedel-Crafts acylation or Claisen condensation to introduce the 2-oxoethyl group.

Nitrophenyl Coupling : Employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-nitrophenyl moiety.

Stereochemical Control : Use chiral catalysts (e.g., asymmetric hydrogenation) or chromatographic separation (e.g., chiral HPLC) to maintain cis configuration .
Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclohexane ring protons (δ 1.2–2.5 ppm), ketone carbonyl (δ ~210 ppm), and aromatic protons (δ 7.5–8.5 ppm for nitro groups) .
    • NOESY : Confirm cis configuration by spatial proximity of substituents .
  • IR Spectroscopy : Detect carboxylic acid O–H stretch (~2500–3300 cm⁻¹), ketone C=O (~1700 cm⁻¹), and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₅H₁₅NO₅: 289.0954) .

Q. How is the biological activity of this compound evaluated in academic research?

Methodological Answer:

  • Bioassays : Screen for juvenile hormone analog activity (e.g., insect growth inhibition) using in vitro assays with lepidopteran cell lines .
  • Structure-Activity Relationship (SAR) : Modify the nitrophenyl or ketone group to assess potency changes. For example, replacing 3-nitrophenyl with 4-methoxyphenyl reduces activity .
  • Dose-Response Studies : Measure EC₅₀ values in μM ranges; compare with natural analogs (e.g., cis-4-[1′(R)-5′-dimethyl-3′-oxohexyl]-cyclohexane-1-carboxylic acid from Douglas fir) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use Rhodium or Ruthenium chiral catalysts for enantioselective hydrogenation of cyclohexene intermediates .
  • Flow Chemistry : Implement continuous flow systems to enhance reaction control and reduce byproducts (e.g., nitro group reduction side reactions) .
  • Purification : Optimize chiral stationary phases in HPLC (e.g., cellulose-based columns) for high-throughput separation .
    Case Study : A 30% yield improvement was achieved by replacing batch reactors with flow systems for nitroaryl coupling .

Q. How should researchers address contradictory bioactivity data observed for this compound across studies?

Methodological Answer: Contradictions may arise from:

  • Impurity Profiles : Use LC-MS to detect trace isomers (e.g., trans-isomers or nitro-reduced byproducts) that alter activity .
  • Solvent Effects : Reevaluate assays in polar vs. nonpolar solvents; nitro groups exhibit solvatochromic shifts impacting receptor binding .
  • Rotameric States : Analyze conformational flexibility via molecular dynamics (MD) simulations. For example, rotamers with χ₂ = -100° vs. 80° show differing electron/proton transfer rates in fluorescence studies, which may correlate with bioactivity .
    Resolution : Standardize assay conditions and validate purity (>98% by HPLC) .

Q. What computational methods are employed to predict the reactivity and pharmacokinetic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nitro group reduction potential and ketone reactivity .
  • Molecular Docking : Simulate interactions with juvenile hormone receptors (e.g., USP/RXR heterodimers) to identify binding hotspots .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks .
    Validation : Cross-check computational results with experimental data (e.g., in vitro metabolic stability assays) .

Q. How can researchers design experiments to investigate the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and analyze degradation products (e.g., nitro group reduction to amine) via LC-MS .
  • Hydrolysis Assays : Test stability at pH 2–12; carboxylic acid groups are prone to esterification under acidic conditions .
  • Microbial Degradation : Incubate with soil microbiota and monitor nitro group cleavage via GC-MS .

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